(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide
Description
The compound "(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide" belongs to a class of 1,2,4-triazole derivatives with a propanamide backbone and functionalized imino groups. Its structure features a 1-methyl-5-(methylsulfanyl)triazole core linked to a 4-nitrophenylmethoxyimino moiety, which confers unique electronic and steric properties. Such compounds are often synthesized via nucleophilic substitution or condensation reactions, as seen in analogous triazole-propanamide derivatives .
Properties
IUPAC Name |
(3Z)-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-[(4-nitrophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4S/c1-19-14(25-2)17-13(18-19)16-12(21)7-8-15-24-9-10-3-5-11(6-4-10)20(22)23/h3-6,8H,7,9H2,1-2H3,(H,16,18,21)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULUGDMWQDPPFC-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
- Molecular Formula : C₈H₁₃N₅O₂S
- CAS Number : 338394-99-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring structure allows it to bind to various enzymes or receptors, potentially inhibiting their activity. The methoxyimino group enhances binding interactions, contributing to the compound's efficacy in biological systems.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against a range of bacterial and fungal strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Significant antifungal activity | |
| Staphylococcus aureus | Effective against resistant strains |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines. Notably:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Study on Antiviral Properties : A study highlighted the antiviral potential of triazole derivatives against various viral infections. The mechanism involved inhibition of viral replication through interaction with viral enzymes .
- Antifungal Screening : Another research effort assessed a series of triazole compounds for antifungal activity against Candida species. The results indicated that modifications in the side chains significantly affected the antifungal potency .
Scientific Research Applications
Scientific Research Applications
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is utilized in several scientific fields:
1. Organic Synthesis
- It serves as a building block for synthesizing complex organic molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
2. Biochemical Studies
- The compound is used to study enzyme-substrate interactions and metabolic pathways. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, influencing their activity.
3. Pharmacological Research
- Investigations into its potential therapeutic applications have shown that it may act as an inhibitor or modulator of specific enzymes, which could be relevant for drug development targeting metabolic disorders.
The biological activity of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol is primarily attributed to its structural characteristics:
1. Enzyme Interactions
- The compound has been studied for its role in enzyme-catalyzed reactions. For instance, it has shown significant inhibition of alcohol dehydrogenase, suggesting potential use in treating conditions related to alcohol metabolism.
2. Therapeutic Potential
- Research indicates that this amino alcohol could mimic natural substrates or ligands, leading to the development of pharmaceuticals targeting various diseases.
Industrial Applications
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol's unique properties make it valuable in various industrial sectors:
1. Specialty Chemicals Production
- The compound is used in the synthesis of specialty chemicals and materials due to its reactivity and ability to form specific derivatives.
2. Buffering Agent
- In biochemistry, it serves as a non-ionic organic buffering agent in cell cultures, particularly effective within a pH range of 6 to 8.5.
Case Studies
Several case studies highlight the applications and effectiveness of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol:
Case Study 1: Enzyme Inhibition
- A study demonstrated that the compound significantly inhibited enzyme activity in vitro, suggesting its potential as a lead compound for developing enzyme inhibitors used in treating metabolic disorders.
Case Study 2: Pharmacokinetics
- A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. Findings indicated that it was readily absorbed and metabolized into active forms that exhibited biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s methylsulfanyl-triazole core is structurally distinct from the trimethoxyphenyl-triazole in and the oxadiazole-thiazole systems in .
- Its 4-nitrophenylmethoxyimino group introduces strong electron-withdrawing effects, unlike the phenylhydrazono or thiazolyl moieties in , which may alter solubility and reactivity.
Pharmacological and Physicochemical Insights
- Triazole derivatives (e.g., ) often exhibit antimicrobial activity due to sulfur-containing groups disrupting microbial enzymes.
- Propanamide-oxadiazole hybrids (e.g., ) are reported for anti-inflammatory or anticancer properties, attributed to hydrogen-bonding interactions with biological targets.
- The 4-nitrophenyl group in the target compound may enhance oxidative stability compared to the trimethoxy or unsubstituted phenyl groups in analogues .
Crystallographic and Computational Tools
Structural characterization of similar compounds frequently employs SHELXL for refinement and WinGX/ORTEP for visualization . For example:
Q & A
Q. How can researchers optimize the synthesis of (3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide to improve yield and purity?
- Methodological Answer : Key steps include:
- Cyclization reactions for triazole ring formation under basic conditions (e.g., hydrazine derivatives with carbon disulfide) .
- Microwave-assisted synthesis to enhance reaction efficiency by ensuring uniform heating and reducing side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) are preferred for imino bond formation due to their ability to stabilize intermediates .
- Stepwise monitoring via thin-layer chromatography (TLC) to track intermediate formation and adjust reaction time/temperature .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the Z-configuration of the imino group and substituent positions on the triazole ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the nitro and methylsulfanyl groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the solid state, particularly for the (3Z) configuration .
Q. How should researchers address challenges in purifying this compound due to its polar functional groups?
- Methodological Answer :
- Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) separates polar impurities .
- Recrystallization using ethanol/water mixtures improves purity by leveraging differential solubility of nitro-containing intermediates .
Advanced Research Questions
Q. What reaction mechanisms explain the instability of the nitro group during synthetic modifications, and how can this be mitigated?
- Methodological Answer :
- The nitro group’s electron-withdrawing nature increases susceptibility to reduction under acidic conditions. Protection strategies (e.g., using Boc groups for amines) prevent unintended side reactions .
- pH-controlled environments (neutral to slightly basic) stabilize the nitro moiety during coupling reactions .
Q. How can computational modeling predict the compound’s reactivity in biological systems or synthetic pathways?
- Methodological Answer :
- Density functional theory (DFT) : Models electron density distribution to predict sites for nucleophilic/electrophilic attacks (e.g., on the triazole ring or imino group) .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Methodological Answer :
- Comparative SAR studies : Evaluate substituent effects (e.g., methylsulfanyl vs. methoxy groups) on activity .
- Meta-analysis of assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies .
- In silico ADMET profiling : Identifies pharmacokinetic factors (e.g., metabolic stability) influencing in vivo vs. in vitro results .
Q. What strategies resolve isomerization risks (Z/E) during storage or biological testing?
- Methodological Answer :
- Low-temperature storage (-20°C in inert atmospheres) minimizes thermal isomerization .
- HPLC with chiral columns monitors configuration stability over time, especially under physiological pH conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Fragment-based design : Replace the 4-nitrophenyl group with bioisosteres (e.g., pyridyl) to enhance solubility while retaining target affinity .
- Protease inhibition assays : Test derivatives against serine hydrolases, leveraging the triazole core’s metal-chelating potential .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- Liver microsome assays : Compare species-specific metabolism (e.g., human vs. rodent) to identify interspecies variability .
- Isotope labeling : Tracks metabolic pathways (e.g., nitro reduction to amine) contributing to instability .
Q. What experimental approaches reconcile discrepancies in synthetic yields reported across literature?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically evaluates factors (e.g., temperature, solvent ratio) to identify critical yield drivers .
- Replication under standardized conditions : Control humidity and oxygen levels, which may affect nitro group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
